2,4-Difluoro-6-methylbenzotrifluoride

Descripción general

Descripción

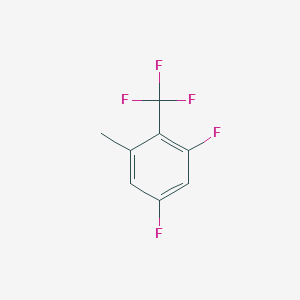

2,4-Difluoro-6-methylbenzotrifluoride is a fluorinated aromatic compound characterized by the presence of two fluorine atoms and a methyl group on a benzene ring, with a trifluoromethyl group attached. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-6-methylbenzotrifluoride typically involves halogenation reactions. One common method is the direct fluorination of 2,4-difluorotoluene using a fluorinating agent such as xenon difluoride (XeF₂) or cobalt trifluoride (CoF₃). The reaction is usually carried out under controlled conditions to prevent over-fluorination and ensure the selective introduction of the trifluoromethyl group.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity. Additionally, the use of catalysts, such as palladium or nickel-based catalysts, can enhance the efficiency of the fluorination process.

Análisis De Reacciones Químicas

Types of Reactions: 2,4-Difluoro-6-methylbenzotrifluoride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form 2,4-difluoro-6-methylbenzoic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂).

Reduction: Reduction reactions can convert the compound to 2,4-difluoro-6-methylbenzyl alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).

Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring, such as nitration to form 2,4-difluoro-6-methylnitrobenzotrifluoride using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Common Reagents and Conditions:

Oxidation: KMnO₄, CrO₂Cl₂, H₂O, heat.

Reduction: LiAlH₄, ether, room temperature.

Substitution: HNO₃, H₂SO₄, 0-5°C.

Major Products Formed:

Oxidation: 2,4-Difluoro-6-methylbenzoic acid.

Reduction: 2,4-Difluoro-6-methylbenzyl alcohol.

Substitution: 2,4-Difluoro-6-methylnitrobenzotrifluoride.

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

Solvent Properties:

DFMTF serves as an effective solvent in organic synthesis due to its ability to dissolve a wide range of organic compounds. Its high polarity and low viscosity make it suitable for radical reactions and other synthetic processes where traditional solvents may fail.

Radical Reactions:

In radical chemistry, DFMTF has been used as a solvent that facilitates the generation of difluorobenzylic radicals. This property allows for selective functionalization of unactivated trifluoromethylarenes, expanding the scope of available synthetic pathways .

| Property | Value |

|---|---|

| Boiling Point | ~ 138 °C |

| Density | ~ 1.3 g/cm³ |

| Solubility | Soluble in organic solvents |

Medicinal Chemistry Applications

DFMTF has been explored for its potential in medicinal chemistry, particularly in the synthesis of bioactive molecules. The compound's unique fluorinated structure can enhance the pharmacokinetic properties of drug candidates by improving their metabolic stability and bioavailability.

Case Studies:

- Anticancer Agents: Research indicates that derivatives of DFMTF exhibit promising anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest.

- Antimicrobial Compounds: DFMTF derivatives have shown efficacy against various bacterial strains, indicating potential as a scaffold for developing new antibiotics.

Material Science Applications

In material science, DFMTF is utilized as a precursor in the production of fluorinated polymers and coatings. These materials often exhibit enhanced chemical resistance and thermal stability due to the presence of fluorine atoms.

Coating Applications:

Fluorinated coatings derived from DFMTF are employed in automotive and aerospace industries for their durable protective properties. They provide resistance against harsh environmental conditions while maintaining aesthetic qualities.

Environmental Considerations

While DFMTF presents numerous applications, its environmental impact must be considered. The compound is subject to regulations concerning its use and disposal due to potential toxicity and persistence in the environment. Research into greener synthesis methods and safer alternatives is ongoing.

Mecanismo De Acción

The mechanism by which 2,4-Difluoro-6-methylbenzotrifluoride exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with biological targets such as enzymes or receptors, leading to the inhibition or activation of specific pathways. The fluorine atoms in the compound can enhance its binding affinity and selectivity towards these targets.

Comparación Con Compuestos Similares

2,4-Difluorotoluene

2,6-Difluorobenzotrifluoride

2,4-Difluoroanisole

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Actividad Biológica

2,4-Difluoro-6-methylbenzotrifluoride (DFMBT) is a fluorinated aromatic compound that has garnered interest in various fields, including medicinal chemistry and materials science. This article delves into its biological activity, particularly focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

DFMBT is characterized by its trifluoromethyl group and two fluorine atoms on the benzene ring, which significantly influence its chemical reactivity and biological interactions. The molecular formula is , with a molecular weight of approximately 202.16 g/mol.

Mechanisms of Biological Activity

The biological activity of DFMBT can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : DFMBT has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it acts as an inhibitor of monoacylglycerol lipase (MAGL), which plays a crucial role in the endocannabinoid system. This inhibition can lead to increased levels of 2-arachidonoylglycerol (2-AG), potentially affecting neuroinflammation and neurodegenerative processes .

- Antimicrobial Properties : Preliminary studies suggest that DFMBT exhibits antimicrobial activity against various bacterial strains. Its structure allows it to penetrate bacterial membranes, disrupting cellular functions.

- Anti-inflammatory Effects : By modulating inflammatory pathways, DFMBT may reduce the production of pro-inflammatory cytokines, thereby offering potential therapeutic benefits in conditions like arthritis or other inflammatory diseases.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Enzyme Inhibition | Inhibits MAGL, increasing 2-AG levels | |

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anti-inflammatory | Reduces cytokine production |

Case Study: Neuroinflammation

A study investigated the effects of DFMBT on neuroinflammation in mouse models. The results indicated that DFMBT administration led to a significant reduction in neuroinflammatory markers such as TNF-alpha and IL-6. This suggests a potential role for DFMBT in treating neurodegenerative diseases characterized by chronic inflammation .

Case Study: Antimicrobial Efficacy

In vitro tests demonstrated that DFMBT exhibited strong antibacterial activity against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating its potential as a lead compound for developing new antibiotics .

Propiedades

IUPAC Name |

1,5-difluoro-3-methyl-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F5/c1-4-2-5(9)3-6(10)7(4)8(11,12)13/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSLOVCXCPWPGQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(F)(F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.